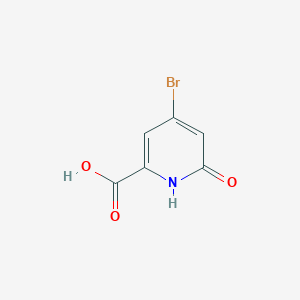

4-Bromo-6-hydroxypicolinic acid

Description

A Privileged Scaffold in Medicinal Chemistry

Picolinic acid and its derivatives are recognized as "privileged scaffolds" in drug discovery. This term denotes a molecular framework that can bind to multiple biological targets with high affinity. The nitrogen atom of the pyridine (B92270) ring and the adjacent carboxylic acid group can act as a bidentate chelating unit, forming stable complexes with a variety of metal ions. wikipedia.orgdrugbank.com This chelating ability is crucial for the biological activity of many metalloenzymes, making picolinic acid derivatives valuable tools for modulating their function. wikipedia.orgdrugbank.com

Furthermore, the picolinic acid ring can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. This modularity enables chemists to design and synthesize a diverse library of compounds with a wide range of biological activities, including potential applications as anticancer, and anti-inflammatory agents. nih.govpensoft.net

Versatility in Organic Synthesis

Beyond medicinal applications, the picolinic acid scaffold is a versatile building block in organic synthesis. The pyridine ring can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, while the carboxylic acid group can be transformed into a wide array of other functional groups. This reactivity allows for the construction of complex molecular architectures.

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrNO3 |

|---|---|

Molecular Weight |

218.00 g/mol |

IUPAC Name |

4-bromo-6-oxo-1H-pyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H4BrNO3/c7-3-1-4(6(10)11)8-5(9)2-3/h1-2H,(H,8,9)(H,10,11) |

InChI Key |

ARBZYLAOORUMLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(NC1=O)C(=O)O)Br |

Origin of Product |

United States |

A Look Back: the Synthesis of Halogenated and Hydroxylated Pyridinecarboxylates

The development of synthetic methods for halogenated and hydroxylated pyridinecarboxylic acids has a rich history, driven by the desire to create novel compounds with tailored properties.

Early methods for the synthesis of picolinic acid itself involved the oxidation of 2-picoline (2-methylpyridine) using strong oxidizing agents like potassium permanganate. wikipedia.org The introduction of halogen and hydroxyl groups onto the pyridine (B92270) ring has been achieved through various strategies.

A common approach to synthesizing brominated picolinic acids involves the direct bromination of a suitable precursor. For instance, 4-bromopicolinic acid can be prepared by the oxidation of 4-bromo-2-methylpyridine. guidechem.com The synthesis of hydroxylated picolinic acids can be more complex. One method involves the carboxylation of a pre-existing hydroxypyridine derivative. For example, 6-hydroxypicolinic acid can be synthesized from 2-bromo-6-hydroxypyridine (B114848) by treatment with a strong base followed by reaction with carbon dioxide. chemicalbook.com

A patent for the preparation of 4-alkoxy-3-hydroxypicolinic acids describes a multi-step synthesis starting from furfural, which is converted to 4,6-dibromo-3-hydroxypicolinonitrile. This intermediate then undergoes substitution of the bromine at the 4-position with an alkoxide, followed by hydrolysis of the nitrile and reductive removal of the remaining bromine atom. google.com While not a direct synthesis of 4-bromo-6-hydroxypicolinic acid, this patent highlights a synthetic strategy for accessing highly substituted picolinic acids. Another patent details a method for preparing 4-bromo-6-chloropyridine-2-carboxylic acid from 2,4-dihydroxy-6-picoline. patsnap.com

Future Directions: Key Research Trajectories for 4 Bromo 6 Hydroxypicolinic Acid and Its Analogues

Classical Retrosynthetic Approaches to the Picolinic Acid Core

Classical synthetic strategies for constructing the this compound scaffold often involve the sequential functionalization of a pre-existing pyridine (B92270) ring or the construction of the ring from acyclic precursors.

Bromination Strategies for Pyridine Precursors

The introduction of a bromine atom at the 4-position of a pyridine ring is a key step. Direct bromination of pyridine itself is often challenging and can lead to a mixture of products. Therefore, the use of activated precursors or specific brominating agents is typically required. For instance, the bromination of hydroxyaromatic compounds can be achieved using elemental bromine in the presence of a metal catalyst. ruhr-uni-bochum.de In some cases, N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) is employed for the bromination of heterocyclic compounds. google.com

Another approach involves the Sandmeyer-type reaction on an appropriate aminopyridine precursor. Alternatively, the use of 4-bromopyridine (B75155) hydrochloride, which can be neutralized to provide 4-bromopyridine, offers a readily available starting material for further functionalization. chemicalbook.com

Hydroxylation and Carboxylation Routes

The introduction of a hydroxyl group at the 6-position and a carboxylic acid at the 2-position are crucial transformations. The hydroxylation of a pyridine ring can be achieved through various methods, including nucleophilic substitution of a suitable leaving group (e.g., a halide) or through oxidation reactions. For example, 2-pyridones, which are tautomers of 2-hydroxypyridines, can be synthesized from 2-bromopyridines using a Ru(II)-catalyzed domino reaction involving oxygen incorporation. nih.gov

The carboxylation of the pyridine ring at the 2-position is a critical step to form the picolinic acid moiety. A powerful method for this transformation is the directed ortho-metalation (DoM) strategy. For instance, a bromo-substituted pyridine can be treated with a strong base, such as n-butyllithium, to generate a lithiated intermediate. This intermediate can then be quenched with carbon dioxide to introduce the carboxylic acid group. A similar approach has been described for the synthesis of 6-hydroxypicolinic acid from 2-bromo-6-hydroxypyridine (B114848), where the brominated precursor is treated with isopropylmagnesium chloride and then n-butyllithium before being reacted with CO2. rsc.org This suggests a viable route to this compound starting from a 2,4-dibromo-6-hydroxypyridine precursor.

Catalytic carboxylation of C-H bonds in heteroarenes using carbon dioxide is an emerging and attractive alternative. Copper-catalyzed protocols have been developed for the carboxylation of heteroarenes with pKa values similar to those of alkynes. ruhr-uni-bochum.de

Multi-Component and Step-Wise Synthesis from Simple Precursors

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like substituted pyridines in a single step from simple starting materials. rsc.orgrsc.orgtandfonline.comthieme-connect.com These reactions often involve the condensation of aldehydes, ketones, and ammonia (B1221849) or its equivalents to build the pyridine ring. For example, a one-pot synthesis of substituted pyridines can be achieved through the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base. rsc.org Another strategy involves a catalytic intermolecular aza-Wittig/Diels-Alder sequence to generate polysubstituted pyridines. rsc.org

A step-wise synthesis could involve the construction of a substituted pyridine ring followed by modifications of the functional groups. For instance, a process for preparing substituted 4-hydroxypyridines starting from 1,3-diketones and an ammonia source has been developed. google.com This could potentially be adapted to introduce the desired substituents for this compound. A multi-step synthesis of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives has also been reported, highlighting the feasibility of building complex picolinic acids through sequential reactions. nih.gov

| Precursor | Reagents | Product | Reference |

| 2-Bromo-6-hydroxypyridine | 1. i-PrMgCl, 2. n-BuLi, 3. CO2 | 6-Hydroxypicolinic acid | rsc.org |

| 1,3-Diketones, Ammonia | Carboxylic acid halides/anhydrides | Substituted 4-hydroxypyridines | google.com |

| Aldehydes, Malononitrile, Thiophenol | Base catalyst | 2-Amino-3,5-dicyano-6-sulfanyl pyridine derivatives | tandfonline.com |

Modern and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. This includes the use of catalysts to improve efficiency, the selection of safer solvents, and the design of reactions that minimize waste. mdpi.comnih.gov

Catalyst-Mediated Transformations for Improved Efficiency

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that are otherwise difficult or inefficient. For the synthesis of this compound, several steps can benefit from catalytic methods.

Catalytic Carboxylation: The direct carboxylation of C-H bonds or C-X bonds (where X is a halide) with CO2 is a highly desirable green transformation. Palladium-catalyzed carbonylation of aryl bromides with carbon dioxide has been developed to produce aryl carboxylic acids under mild conditions. researchgate.net Copper-catalyzed carboxylation of heterocycles has also been reported. ruhr-uni-bochum.demdpi.com These methods offer an alternative to the use of stoichiometric organometallic reagents.

Catalytic Bromination: The use of catalysts in bromination reactions can improve selectivity and reduce the amount of hazardous reagents. For example, the bromination of hydroxyaromatic compounds can be catalyzed by metal salts. ruhr-uni-bochum.de

Catalytic C-O and C-N Bond Formation: The introduction of the hydroxyl group can be facilitated by catalyst-mediated reactions. For instance, a ruthenium(II)-based catalytic system has been used for the synthesis of 2-pyridones from 2-bromopyridines. nih.gov

| Transformation | Catalyst System | Advantages | Reference |

| Carboxylation of Aryl Bromides | Pd(dba)2/DPEPhos | Mild conditions, good functional group tolerance | researchgate.net |

| Carboxylation of Heteroarenes | Copper(I) complexes | Direct C-H functionalization | ruhr-uni-bochum.de |

| Synthesis of 2-Pyridones | [RuCl2(p-cymene)]2/KOPiv/Na2CO3 | Domino reaction from 2-bromopyridines | nih.gov |

Sustainable Reaction Conditions and Solvent Systems

The principles of green chemistry guide the selection of reaction conditions and solvents to minimize environmental impact. mdpi.com

Solvent Selection: The use of greener solvents, such as water, ethanol, or supercritical fluids, is encouraged. For some multi-component reactions leading to pyridine derivatives, alcohol can serve as both a reactant and the reaction medium. rsc.org Solvent-free reactions, where the reactants are mixed without a solvent, represent an even more sustainable approach. mdpi.com

Energy Efficiency: The use of microwave irradiation or flow chemistry can often reduce reaction times and energy consumption compared to traditional batch heating. mdpi.com

Atom Economy: Multi-component reactions are inherently more atom-economical as they combine multiple starting materials into a single product with minimal byproducts. rsc.orgrsc.orgtandfonline.comthieme-connect.com The design of synthetic routes with high atom economy is a core principle of green chemistry. nih.gov

The application of these modern and green principles to the synthesis of this compound can lead to more efficient, cost-effective, and environmentally friendly manufacturing processes.

An In-depth Look at the Synthesis of this compound and its Analogs

The synthesis of substituted picolinic acids, such as this compound, is a significant area of research in organic chemistry, driven by their potential applications as intermediates in the development of pharmaceuticals and agrochemicals. This article delves into the synthetic methodologies for creating this compound and structurally related motifs, with a focus on modern techniques including flow chemistry, regioselective synthesis, and strategies for purification and yield optimization.

Derivatization Strategies and Analogue Synthesis for Functional Exploration

Diversification at the C-4 Bromine Position

The bromine atom at the C-4 position serves as a highly valuable synthetic linchpin, primarily for its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast range of substituents, fundamentally altering the core structure of the molecule.

Expanding the carbon skeleton by forming new C-C bonds at the C-4 position is a powerful strategy for exploring new regions of chemical space. Several robust and versatile palladium-catalyzed reactions are ideally suited for this purpose.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron species with an organohalide, is a premier method for forming biaryl structures or introducing alkyl and alkenyl groups. rsc.org The reaction of 4-Bromo-6-hydroxypicolinic acid with various arylboronic acids can generate a library of 4-aryl-6-hydroxypicolinic acids. google.comnih.gov This is particularly valuable as biaryl motifs are prevalent in many biologically active compounds. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. rsc.org

Sonogashira Coupling: To introduce linear, rigid alkynyl moieties, the Sonogashira coupling is the reaction of choice. nih.govyoutube.com This reaction couples the C-4 bromine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.gov This modification can be used to extend the molecular framework, probe binding pockets, or act as a handle for further "click" chemistry functionalization. Successful Sonogashira couplings have been reported on various bromopyridine derivatives. nih.govgoogle.com

Heck Coupling: While not as commonly used for this specific scaffold, the Heck reaction offers a means to introduce alkenyl substituents by coupling with an alkene, further diversifying the available analogues.

Table 1: Representative C-C Bond Forming Reactions at the C-4 Position

| Reaction | Coupling Partner | Typical Catalyst System | Product Class |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-6-hydroxypicolinic acids |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-6-hydroxypicolinic acids |

| Ullmann Coupling | Another Aryl Halide (Ar-X) | Cu catalyst, High Temperature | Symmetrical or Asymmetrical 4,4'-Biaryl derivatives |

Replacing the C-4 bromine with heteroatoms like nitrogen, oxygen, or sulfur can dramatically alter the compound's hydrogen bonding capacity, solubility, and metal-coordinating ability.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds and is widely used to couple aryl halides with a broad range of primary and secondary amines. medcraveonline.comrsc.org Applying this reaction to this compound can generate a diverse set of 4-amino-6-hydroxypicolinic acid derivatives, which are valuable for tuning basicity and introducing new interaction points. nih.govnih.gov The reaction is noted for its high functional group tolerance. nih.gov

Ullmann-Type Couplings: The classic Ullmann condensation and its modern variants are copper-catalyzed reactions used to form C-O, C-S, and C-N bonds. nih.gov Reacting this compound with alcohols, thiols, or amines in the presence of a copper catalyst can yield 4-alkoxy, 4-thioether, or 4-amino derivatives, respectively. google.comyoutube.com

Palladium-Catalyzed C-S Coupling: Modern palladium-catalyzed methods also allow for the efficient formation of C-S bonds by coupling aryl halides with thiols, providing access to 4-(arylthio)-6-hydroxypicolinic acid analogues.

Table 2: Heteroatom Incorporation Reactions at the C-4 Position

| Reaction | Nucleophile | Typical Catalyst System | Product Class |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R¹R²NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 4-Amino-6-hydroxypicolinic acids |

| Ullmann C-O Coupling | Alcohol/Phenol (R-OH) | CuI, Ligand (e.g., 1,10-phenanthroline), Base | 4-Alkoxy/Aryloxy-6-hydroxypicolinic acids |

| Ullmann C-S Coupling | Thiol (R-SH) | CuI, Base | 4-Thioether-6-hydroxypicolinic acids |

Modification of the C-6 Hydroxyl Group

The phenolic hydroxyl group at the C-6 position is a prime site for derivatization to modulate polarity, introduce prodrug functionalities, or attach reporter groups.

Ether Synthesis: The hydroxyl group can be converted into ethers through reactions like the Williamson ether synthesis, which involves deprotonation with a base (e.g., NaH) followed by reaction with an alkyl halide. nih.gov Alternatively, acid-catalyzed condensation with an alcohol can be employed. acs.org A patent describing the synthesis of 4-alkoxy-3-hydroxypicolinic acids highlights the feasibility of alkylating the hydroxyl group on a related picolinic acid scaffold. youtube.com

Ester Synthesis: Acylation of the hydroxyl group to form esters is a common strategy to mask its polarity or create prodrugs that can be hydrolyzed by esterases in vivo. rsc.org This is typically achieved by reacting the hydroxyl group with an acyl chloride or a carboxylic acid activated with a coupling agent.

Phosphate (B84403) Synthesis: Phosphorylation of the hydroxyl group introduces a highly polar, negatively charged phosphate moiety. nih.gov This can dramatically increase water solubility and provides a potential interaction site for phosphatases. Modern methods, such as palladium-catalyzed C-P bond formation, can be adapted to form a stable C-O-P linkage. icr.ac.uk

Table 3: Derivatization of the C-6 Hydroxyl Group

| Derivative | Reagent | General Method |

|---|---|---|

| Ethers (R-O-Ar) | Alkyl Halide (R-X) | Williamson Ether Synthesis (Base, R-X) |

| Esters (R-CO-O-Ar) | Acyl Chloride (R-COCl) / Carboxylic Acid | Acylation (Base, R-COCl) or Steglich Esterification |

| Phosphates ((RO)₂PO-O-Ar) | Phosphoryl chloride / Phosphoramidite | Phosphorylation |

The hydroxyl group is an excellent attachment point for linkers used in the construction of chemical probes. nih.govnih.govrsc.org These probes can be used to study the distribution, binding partners, or mechanism of action of the parent molecule. Cleavable linkers are particularly useful as they allow for the release of the probe or its target under specific conditions. nih.gov

Acid-Cleavable Linkers: Linkers containing functionalities like hydrazones or acetals are stable at physiological pH but are cleaved in the acidic environment of cellular compartments like lysosomes. youtube.com

Enzyme-Cleavable Linkers: Peptide or ester-based linkers can be designed to be recognized and cleaved by specific enzymes (e.g., cathepsins, esterases) that are often upregulated in disease states like cancer. youtube.com

Disulfide Linkers: These linkers are stable in the extracellular environment but are readily cleaved by reducing agents such as glutathione, which is present at high concentrations inside cells.

The choice of linker depends on the specific biological question being addressed and the desired site of payload release.

Functionalization of the Carboxylic Acid Group

The carboxylic acid at the C-2 position is a versatile handle for forming amide and ester derivatives, which is crucial for peptide coupling, prodrug strategies, and attachment to solid supports or reporter tags. nih.gov

The most common modification is the formation of amides through coupling with primary or secondary amines. This reaction is typically facilitated by a variety of coupling agents that activate the carboxylic acid.

Amide Bond Formation: Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can be used to efficiently form amide bonds with a wide array of amines under mild conditions. youtube.com Studies on picolinic acid itself have demonstrated successful amide coupling with various anilines. nih.govyoutube.com Another approach involves the conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), which can then react readily with amines. acs.org

Table 4: Amide Coupling Reagents for Carboxylic Acid Functionalization

| Coupling Reagent | Abbreviation | Key Features |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Water-soluble carbodiimide, easy workup. |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | High efficiency, low racemization. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Very effective for hindered amines and acids. |

| Thionyl Chloride | SOCl₂ | Forms highly reactive acid chloride intermediate. |

Amide and Peptidomimetic Formation

Standard amide coupling methodologies can be readily applied to this compound. These methods typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, for instance by using thionyl chloride, which can then react with an amine to form the desired amide. nih.gov

A study on the coupling of picolinic acid and its derivatives with N-alkylanilines demonstrated that a range of mono- and bis-amides can be synthesized in good to moderate yields. nih.govresearchgate.net This suggests that this compound could be similarly coupled with a diverse array of amines to generate a library of novel amides. The choice of the amine component is crucial for exploring the structure-activity relationship (SAR) of the resulting derivatives.

| Coupling Reagent | Additive/Co-reagent | Typical Reaction Conditions | Potential Outcome for this compound |

| EDC | HOBt, DIPEA | Room temperature, in an organic solvent like DMF or CH2Cl2 | Formation of a wide range of amides with various amines. nih.gov |

| DCC | DMAP | Room temperature, in an organic solvent like CH2Cl2 | Efficient amide bond formation. nih.gov |

| Thionyl Chloride | - | Reflux, often in an inert solvent | Conversion to the acid chloride for subsequent reaction with amines. nih.gov |

| HATU | DIPEA | Room temperature, in an organic solvent like DMF | High-yielding amide coupling, even with sterically hindered amines. cam.ac.uk |

The synthesis of peptidomimetics, compounds that mimic the structure and function of peptides, represents a more advanced application of amide bond formation. cnr.it Peptidomimetics are designed to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. nih.gov The this compound scaffold can be envisioned as a constrained building block for the synthesis of novel peptidomimetics. By incorporating this rigid aromatic core into a peptide sequence, it is possible to enforce specific conformations that may lead to enhanced biological activity.

The synthesis of such peptidomimetics would involve the coupling of the carboxylic acid of this compound with the N-terminus of a peptide or an amino acid ester. Conversely, the hydroxyl group could potentially be converted to an amine, which could then be coupled with the C-terminus of a peptide. The bromine atom also offers a site for further functionalization to introduce additional diversity. While specific examples of peptidomimetics derived from this compound are not readily found in the literature, the general principles of peptidomimetic design and synthesis provide a clear conceptual framework for its potential use in this area. nih.govresearchgate.net

Ester Prodrug Concepts (conceptual, non-clinical)

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body through enzymatic or chemical transformation. The esterification of a carboxylic acid is a common strategy to create ester prodrugs, which can improve the pharmacokinetic properties of a parent drug, such as its lipophilicity, membrane permeability, and oral bioavailability. scirp.orgscirp.org

The primary goal of an ester prodrug strategy for this compound would be to mask the polar carboxylic acid group, thereby enhancing its ability to cross biological membranes. Once absorbed, the ester would be cleaved by endogenous esterases to release the active this compound. This approach is particularly relevant for compounds that exhibit poor absorption due to high polarity. scirp.org

| Ester Type | Potential Advantage | Example of Alcohol for Esterification |

| Simple Alkyl Ester | Increased lipophilicity | Ethanol, Propanol |

| Glycolamide Ester | Improved aqueous solubility | 2-Hydroxyacetamide |

| Amino Acid Ester | Potential for targeted transport | L-Valine methyl ester |

| Acyloxymethyl Ester | Rapid intracellular hydrolysis | Acetoxymethyl chloride |

It is important to note that these are conceptual applications, and the development of any ester prodrug would require extensive non-clinical studies to evaluate its stability, enzymatic hydrolysis, and pharmacokinetic profile.

Multi-Substituted Pyridine (B92270) Derivatives Based on the this compound Scaffold

The this compound scaffold is a versatile starting point for the synthesis of a wide array of multi-substituted pyridine derivatives. The bromine atom, in particular, serves as a key functional group for introducing molecular diversity through various cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming new carbon-carbon bonds. By reacting the bromine atom of a this compound derivative (for example, after protection of the hydroxyl and carboxylic acid groups) with a boronic acid or ester in the presence of a palladium catalyst, a wide range of aryl, heteroaryl, or alkyl groups can be introduced at the 4-position of the pyridine ring.

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction would enable the introduction of various primary and secondary amines at the 4-position, leading to a library of 4-amino-6-hydroxypicolinic acid derivatives. The Sonogashira coupling, on the other hand, can be used to introduce terminal alkynes, providing a gateway to further functionalization.

The hydroxyl group at the 6-position also offers opportunities for derivatization. It can be alkylated or acylated to introduce different ether or ester functionalities. Furthermore, it could potentially be converted to other functional groups, such as a chlorine or triflate, which can then participate in their own set of cross-coupling reactions.

The combination of these derivatization strategies on the this compound scaffold allows for the systematic exploration of the chemical space around the pyridine core. This approach is central to the discovery of new compounds with optimized properties for various applications, including pharmaceuticals and functional materials. While specific examples of multi-substituted pyridine derivatives synthesized directly from this compound are not extensively documented in the public domain, the well-established reactivity of brominated and hydroxylated pyridines provides a strong foundation for its potential as a versatile synthetic scaffold. nih.govnih.gov

| Reaction Type | Reagent | Catalyst/Conditions | Potential Functional Group Introduced at C4 |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl/alkyl boronic acid or ester | Palladium catalyst, base | Aryl, heteroaryl, alkyl |

| Buchwald-Hartwig Amination | Primary or secondary amine | Palladium catalyst, base, ligand | Amino group |

| Sonogashira Coupling | Terminal alkyne | Palladium and copper catalysts, base | Alkynyl group |

| Heck Coupling | Alkene | Palladium catalyst, base | Alkenyl group |

| Stille Coupling | Organostannane | Palladium catalyst | Various organic groups |

Applications in Organic Synthesis and Material Sciences

Utilization as a Versatile Synthetic Building Block

The strategic placement of reactive functional groups on the picolinic acid scaffold makes 4-Bromo-6-hydroxypicolinic acid a highly attractive starting material for the synthesis of diverse and complex chemical entities.

Precursor for Complex Heterocyclic Structures

The inherent reactivity of this compound allows for its elaboration into more complex heterocyclic systems. The pyridine (B92270) nitrogen, the carboxylic acid, the hydroxyl group, and the carbon-bromine bond all serve as handles for various chemical transformations. For instance, the bromine atom can be readily displaced or participate in cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of fused ring systems. The carboxylic acid and hydroxyl groups offer sites for esterification, amidation, and etherification, further expanding the molecular diversity that can be achieved from this single precursor.

Synthesis of Agrochemical and Pharmaceutical Intermediates

The picolinic acid motif is a well-established pharmacophore found in numerous biologically active compounds. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel agrochemical and pharmaceutical agents. The bromine atom can be a key feature for modulating the lipophilicity and metabolic stability of a target molecule, or it can serve as a synthetic handle for late-stage functionalization to generate libraries of potential drug candidates. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity.

While specific commercial applications of this compound are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules suggests its potential in these fields. For example, other substituted picolinic acids are known to exhibit herbicidal, fungicidal, and insecticidal properties.

Construction of Natural Product Analogues

Many natural products possess a heterocyclic core, and the development of synthetic routes to these complex molecules and their analogues is a significant area of chemical research. This compound can serve as a key building block in the synthesis of analogues of natural products containing a substituted pyridine ring. The ability to modify the core structure at multiple positions allows for the systematic exploration of structure-activity relationships, leading to the discovery of new compounds with improved biological profiles.

Role in Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate and hydroxyl groups make this compound an excellent candidate for use as a ligand in coordination chemistry.

Metal Chelation Properties of Picolinic Acid Derivatives

Picolinic acid and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. mdpi.com The nitrogen atom and the carboxylate group typically form a five-membered chelate ring with the metal center, a highly stable arrangement. researchgate.netmdpi.com The presence of the hydroxyl group in the 6-position of this compound can further enhance its chelating ability, potentially leading to the formation of even more stable and structurally diverse metal complexes. This additional donor atom can coordinate to the metal center, influencing the geometry and electronic properties of the resulting complex. Studies on related hydroxypicolinic acids have demonstrated their versatile coordination modes. rsc.org The bromine substituent can also influence the electronic properties of the ligand, thereby modulating the stability and reactivity of its metal complexes.

Design of Metal Complexes for Catalytic Applications

The development of new catalysts is a cornerstone of modern chemistry, and metal complexes based on carefully designed ligands are at the forefront of this field. uva.es The unique electronic and steric properties of this compound make it an intriguing ligand for the design of metal complexes with catalytic activity. The combination of a pyridine-carboxylate chelating unit with a hydroxyl group and a bromo substituent allows for fine-tuning of the electronic and steric environment around the metal center.

Applications in Sensing and Molecular Recognition (if applicable)

The development of sensors and molecular recognition systems is a critical area of modern chemistry. While direct applications of this compound in this field are not yet extensively documented, the principles of molecular imprinting with similar structures offer a promising avenue for future research.

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template.

Studies on MIPs using templates with similar functionalities, such as p-hydroxybenzoic acid, have demonstrated the feasibility of creating selective recognition materials. nih.govsioc-journal.cn In these systems, functional monomers like 4-vinylpyridine (B31050) interact with the template's hydroxyl and carboxylic acid groups. sioc-journal.cn Given the structural similarities, it is plausible that this compound could serve as a template molecule for the creation of MIPs with high selectivity. These specialized polymers could potentially be used for the selective extraction and sensing of this compound or its derivatives from complex mixtures.

The synthesis of MIPs typically involves a functional monomer, a cross-linker, an initiator, and a template molecule. The choice of functional monomer is crucial for establishing strong interactions with the template.

Table 1: Components in the Synthesis of a Hypothetical Molecularly Imprinted Polymer for this compound

| Component | Example | Function |

| Template | This compound | Creates specific recognition sites in the polymer matrix. |

| Functional Monomer | 4-Vinylpyridine | Interacts with the hydroxyl and carboxylic acid groups of the template. |

| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Forms the polymer network and stabilizes the imprinted cavities. |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the polymerization process upon heating or UV irradiation. |

| Porogen | Toluene | A solvent that helps to form a porous polymer structure. |

Potential in Polymer Chemistry and Functional Materials Development

The unique combination of functional groups on this compound makes it a candidate for the development of novel polymers and functional materials. The carboxylic acid and hydroxyl groups can participate in polymerization reactions, while the bromo group allows for post-polymerization modification.

Incorporation into Polymer Backbones for Advanced Materials

The di-functional nature of this compound (possessing both a carboxylic acid and a hydroxyl group) allows it to act as a monomer in condensation polymerization reactions. This could lead to the formation of polyesters or polyamides with the bromo-substituted pyridine unit integrated into the polymer backbone. The presence of the bromo- and hydroxyl- groups on the pyridine ring would impart specific chemical and physical properties to the resulting polymer.

Furthermore, the bromo- group on the polymer backbone would be available for subsequent chemical transformations. This "post-polymerization modification" is a powerful strategy for creating a library of functional polymers from a single parent polymer. rsc.org For instance, the bromo- group could be subjected to nucleophilic substitution or cross-coupling reactions to introduce a variety of other functional groups, thereby tuning the properties of the material for specific applications.

Surface Modification and Coating Applications

The functional groups of this compound also make it a potential candidate for the surface modification of materials. The carboxylic acid group can be used to anchor the molecule to various surfaces, such as metal oxides or other polymers, through the formation of covalent bonds or strong intermolecular interactions.

Once attached to a surface, the bromo- and hydroxyl- groups would be exposed, creating a functionalized surface with altered properties. For example, the presence of these groups could enhance the surface's hydrophilicity, reactivity, or ability to coordinate with metal ions. This approach could be utilized to develop new coatings with tailored properties for applications in areas such as biocompatible materials, anti-fouling surfaces, or catalytic substrates. While specific research on the use of this compound for surface modification is limited, the general principles of surface functionalization using molecules with similar functionalities are well-established.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 6 Hydroxypicolinic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Advanced 2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in characterizing 4-bromo-6-hydroxypicolinic acid.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, this would confirm the relationship between the two aromatic protons on the pyridine (B92270) ring.

HSQC spectra correlate directly bonded proton and carbon atoms. This technique would definitively link the aromatic protons to their corresponding carbon atoms in the pyridine ring.

For illustrative purposes, the expected ¹H and ¹³C NMR chemical shifts for a picolinic acid scaffold can be considered, with adjustments for the electronic effects of the bromo and hydroxyl substituents. chemicalbook.comnih.gov The electron-withdrawing bromine atom and the electron-donating hydroxyl group would have distinct effects on the chemical shifts of the nearby ring protons and carbons.

Table 1: Illustrative 2D NMR Correlations for a Substituted Picolinic Acid Scaffold

| Proton (¹H) Signal | COSY Correlation(s) | HSQC Correlation (¹³C) | HMBC Correlation(s) (¹³C) |

|---|---|---|---|

| H-3 | H-5 | C-3 | C-2, C-4, C-5 |

| H-5 | H-3 | C-5 | C-3, C-4, C-6, COOH |

| OH | - | - | C-5, C-6 |

Note: This table is a generalized representation for a hypothetical substituted picolinic acid and is intended for illustrative purposes.

Solid-State NMR for Polymorphic and Supramolecular Analysis

Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in the solid phase. nih.gov This technique is particularly powerful for studying polymorphism, where a compound can exist in multiple crystalline forms, and for characterizing supramolecular assemblies held together by non-covalent interactions like hydrogen bonds and halogen bonds. acs.orgnih.gov

For this compound, ssNMR could be used to:

Identify the presence of different polymorphs.

Characterize the hydrogen bonding network involving the carboxylic acid and hydroxyl groups.

Investigate potential halogen bonding interactions involving the bromine atom, a phenomenon of increasing interest in crystal engineering. researchgate.net

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of the solid material. nih.gov The NMR parameters, including chemical shift anisotropy and quadrupolar coupling constants (for nuclei like ¹⁴N and bromine isotopes), are highly sensitive to the local environment and can provide detailed structural insights. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₆H₄BrNO₃), the theoretical exact mass can be calculated and compared to the experimental value obtained by HRMS. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). PubChem lists a monoisotopic mass of 216.93745 Da for the isomeric structure 6-bromo-4-hydroxypicolinic acid. uni.lu HRMS would be able to confirm this with high precision, typically to within a few parts per million (ppm).

Table 2: Predicted HRMS Adducts for C₆H₄BrNO₃

| Adduct | Theoretical m/z |

|---|---|

| [M+H]⁺ | 217.94473 |

| [M+Na]⁺ | 239.92667 |

Data sourced from predicted values for 6-bromo-4-hydroxypicolinic acid on PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated/deprotonated molecule) which is then fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

For this compound, characteristic fragmentation pathways would likely involve:

Loss of water (H₂O) from the hydroxyl and carboxylic acid groups.

Decarboxylation (loss of CO₂).

Loss of the bromine atom.

Cleavage of the pyridine ring.

Derivatization of the carboxylic acid, for example, to a picolinyl ester, can be used to direct fragmentation in a predictable manner, aiding in structural analysis. nih.gov The fragmentation of such derivatives often provides detailed information about the structure of the original molecule. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

An X-ray crystallographic analysis of this compound would reveal:

The precise geometry of the pyridine ring and its substituents.

The conformation of the carboxylic acid group relative to the ring.

The detailed hydrogen bonding network within the crystal lattice, including potential intramolecular hydrogen bonds between the hydroxyl and carboxylic acid groups.

While a specific crystal structure for this compound is not publicly available, studies on related picolinic acid derivatives demonstrate the power of this technique in understanding how different substituents influence molecular conformation and crystal packing. nih.govmdpi.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Picolinic acid |

| 6-bromo-4-hydroxypicolinic acid |

Crystal Packing and Intermolecular Interactions

A critical aspect of understanding a chemical compound's solid-state properties lies in the detailed analysis of its crystal packing and the network of intermolecular interactions. This typically involves single-crystal X-ray diffraction studies to determine the precise three-dimensional arrangement of molecules in the crystal lattice. Key parameters derived from such studies include unit cell dimensions, space group, and the asymmetric unit's composition.

Furthermore, a detailed examination of intermolecular forces such as hydrogen bonds (e.g., O-H···N, O-H···O, C-H···O), halogen bonds (e.g., C-Br···O), and π-π stacking interactions is crucial for understanding the supramolecular architecture. These interactions govern the material's physical properties, including melting point, solubility, and stability.

However, no published crystallographic data for this compound could be located. Consequently, a detailed discussion of its crystal packing and the specific intermolecular interactions that dictate its solid-state structure cannot be provided at this time.

Co-crystallization Studies with Host Molecules

Co-crystallization is a widely used technique in crystal engineering to modify the physicochemical properties of a target molecule by incorporating a second, different molecule (a co-former) into the crystal lattice. This can lead to the formation of novel crystalline solids with altered properties such as solubility, stability, and bioavailability. The success of co-crystallization relies on the formation of robust intermolecular interactions, often hydrogen bonds, between the target molecule and the co-former.

An investigation into co-crystallization studies involving this compound and various host molecules was conducted. The aim was to identify any reported co-crystals and to analyze the resulting supramolecular synthons and changes in crystalline architecture. Unfortunately, the search yielded no specific studies on the co-crystallization of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. Each functional group exhibits characteristic vibrational modes at specific frequencies, providing a molecular fingerprint. For this compound, key functional groups of interest would include the carboxylic acid (C=O, C-O, O-H), the hydroxyl group (O-H), and the pyridine ring (C=C, C-N, C-H), as well as the carbon-bromine (C-Br) bond.

A detailed analysis would involve the assignment of specific absorption bands in the IR spectrum and scattering peaks in the Raman spectrum to the vibrational modes of these functional groups. This information provides insights into the molecular structure and bonding.

While general vibrational frequencies for these functional groups are known, specific experimental IR and Raman spectra for this compound are not available in the public domain. Without this data, a detailed functional group analysis and a tabulated summary of its vibrational frequencies cannot be compiled.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives (if applicable)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules, which are non-superimposable on their mirror images. These methods measure the differential absorption and rotation of left and right circularly polarized light, respectively, providing information about the stereochemistry and conformation of chiral compounds.

The applicability of this section is contingent on the existence of chiral derivatives of this compound. The parent molecule itself is not chiral. A search for studies on chiral derivatives of this compound that have been analyzed by CD or ORD spectroscopy did not yield any results. Therefore, a discussion on the chiroptical properties of its derivatives is not currently possible.

Computational and Theoretical Studies of 4 Bromo 6 Hydroxypicolinic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. For substituted picolinic acids, methods like the B3LYP hybrid functional combined with basis sets such as 6-31G* or 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy. nih.govresearchgate.net

Electronic Structure and Reactivity Predictions

The electronic structure of 4-bromo-6-hydroxypicolinic acid is significantly influenced by the interplay of the electron-withdrawing bromine atom and carboxylic acid group, and the electron-donating hydroxyl group on the pyridine (B92270) ring. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key determinants of its reactivity.

Studies on related molecules, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have shown that the HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. The MEP would likely indicate regions of negative potential around the nitrogen and oxygen atoms, suggesting sites susceptible to electrophilic attack, while areas of positive potential would highlight regions prone to nucleophilic attack. researchgate.net Reactivity descriptors such as ionization potential, electron affinity, and global hardness can be calculated to quantify these predictions. researchgate.net

Table 1: Representative Calculated Electronic Properties for a Substituted Aromatic Acid

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -2.1 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Note: The values presented are representative and derived from computational studies on analogous aromatic compounds. researchgate.net

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective in simulating spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be predicted using DFT calculations. For a related compound, picolinic acid, the presence and position of substituents have a marked effect on the shielding and de-shielding of the pyridine ring's protons and carbons. nih.gov For this compound, the bromine atom would likely cause a downfield shift for adjacent protons and carbons, while the hydroxyl group would have an opposing effect.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. Key vibrational modes for this compound would include the O-H stretch of the carboxylic acid and hydroxyl groups, the C=O stretch of the carboxylic acid, and various C-C and C-N stretching and bending modes of the pyridine ring. Studies on similar molecules have shown that calculated vibrational frequencies often correlate well with experimental FT-IR data. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to simulate UV-Vis absorption spectra by predicting the electronic transitions between molecular orbitals. The absorption maxima (λ_max) are related to the electronic structure, particularly the HOMO-LUMO gap.

Table 2: Representative Calculated Vibrational Frequencies for a Substituted Picolinic Acid Derivative

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | ~3500 (broad) | Stretching of the hydroxyl bond in the COOH group. |

| O-H Stretch (Hydroxyl) | ~3400 | Stretching of the hydroxyl bond on the pyridine ring. |

| C=O Stretch | ~1720 | Stretching of the carbonyl double bond. |

| C=C/C=N Ring Stretches | 1600-1400 | Vibrations of the pyridine ring. |

| C-Br Stretch | ~600 | Stretching of the carbon-bromine bond. |

Note: These are typical wavenumber ranges and are based on general knowledge and data from related compounds. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations (in silico predictions)

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a molecule like this compound might interact with biological macromolecules, such as proteins. nih.govchemrxiv.org

Ligand-Protein Interaction Modeling

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein, as well as the binding affinity. nih.gov For this compound, the carboxylic acid and hydroxyl groups would be expected to form key hydrogen bonds with amino acid residues in a protein's active site. The pyridine ring can participate in π-π stacking or hydrophobic interactions. The bromine atom can also form halogen bonds, which are increasingly recognized as important in ligand-protein interactions. The output of a docking study is typically a binding energy or score, with more negative values indicating a more favorable interaction. nih.gov

Conformational Analysis and Energy Minimization

Before docking, it is crucial to determine the low-energy conformations of the ligand. Conformational analysis involves exploring the rotational freedom around single bonds to identify stable conformers. Energy minimization calculations are then performed to find the most stable three-dimensional structure of the molecule. For this compound, rotation around the C-C bond connecting the carboxylic acid group to the pyridine ring would be a key conformational variable.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry can also be used to model the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. While specific studies on the reaction mechanisms of this compound are not readily found, a patent describing the synthesis of related 4-alkoxy-3-hydroxypicolinic acids outlines several chemical transformations, such as bromo substitution and nitrile hydrolysis. google.com Computational modeling of these steps would involve locating the transition state structures and calculating the energy barriers for the reactions, providing insights into the reaction kinetics and feasibility.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. While specific QSAR studies exclusively targeting this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related picolinic and dipicolinic acid derivatives.

A study on the antioxidant activity of 43 heterocyclic and Schiff bases of dipicolinic acid derivatives utilized QSAR modeling to identify key structural features influencing their efficacy. nih.gov This research is relevant as it highlights the types of molecular descriptors that are likely important for the activity of picolinic acid derivatives. The study found that descriptors related to molecular shape, electronic properties, and polarity were critical in predicting antioxidant activity. nih.gov

For instance, the best QSAR models in that study were derived using descriptors such as:

MATS4m (Moran autocorrelation - lag 4 / weighted by atomic masses): Relates to the spatial arrangement of atoms.

BELm4 (lowest eigenvalue n. 4 of Burden matrix / weighted by atomic masses): An indicator of molecular topology.

NDB (number of double bonds): A simple count of unsaturation within the molecule.

TPSA (topological polar surface area): A measure of the polar surface area, which is crucial for predicting drug transport properties. nih.gov

The findings from this study on dipicolinic acid derivatives suggest that for this compound, the following structural aspects would be significant in a QSAR model:

The presence and position of the bromine atom, which would influence electronic and steric parameters.

The hydroxyl and carboxylic acid groups, which are key contributors to the topological polar surface area and hydrogen bonding capacity.

The table below summarizes key molecular descriptors and their importance as identified in a QSAR study of related dipicolinic acid derivatives, which can be extrapolated to understand the potential QSAR profile of this compound. nih.gov

| Descriptor Type | Example Descriptor | Implication for Activity | Reference |

| 2D Autocorrelation | MATS4m | Describes the spatial distribution of atomic masses. | nih.gov |

| Burden Eigenvalues | BELm4 | Relates to molecular topology and branching. | nih.gov |

| Constitutional | NDB | A low number of double bonds was found to be favorable for antioxidant activity in the studied series. | nih.gov |

| Topological | TPSA | A higher number of hydrogen bond donors and enhanced polarity were linked to greater activity. | nih.gov |

It is important to note that these are inferred relationships, and a dedicated QSAR study on a series of this compound derivatives would be necessary to build a predictive model for a specific biological activity.

Tautomerism and Isomerization Studies

Tautomerism, the interconversion of structural isomers, is a critical aspect of the chemistry of this compound, particularly due to the presence of the 6-hydroxy substituent on the pyridine ring. This allows for keto-enol tautomerization, where the compound can exist in equilibrium between the hydroxy (enol) form and a pyridone (keto) form.

Theoretical studies on the parent compound, 6-hydroxypicolinic acid, using density functional theory (DFT) have provided a detailed understanding of its tautomeric equilibria. researchgate.net These studies are highly relevant for understanding the behavior of the 4-bromo derivative, as the fundamental tautomeric possibilities remain the same, with the bromine atom primarily exerting an electronic and steric influence.

The primary tautomeric equilibrium for this compound involves the migration of the hydroxyl proton to the ring nitrogen, as depicted below:

Enol Form (this compound): The hydroxyl group is present on the pyridine ring.

Keto Form (4-bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid): The proton has migrated to the nitrogen, forming a pyridone structure.

Computational analyses of 6-hydroxypicolinic acid have shown that the keto form is generally more stable than the enol form. researchgate.net The relative energies and Gibbs free energies of reaction have been calculated for the tautomerization pathways, indicating the thermodynamic preference for the keto tautomer. researchgate.net

The table below, based on data for the parent 6-hydroxypicolinic acid, illustrates the energetic differences between the tautomeric forms. It is expected that this compound would exhibit a similar trend, with the bromine substituent potentially modulating the exact energy values. researchgate.net

| Tautomeric Form | Description | Relative Stability (inferred from parent compound) | Reference |

| Enol (Hydroxy form) | The -OH group is attached to the pyridine ring at position 6. | Less stable | researchgate.net |

| Keto (Pyridone form) | A carbonyl group exists at position 6, and the ring nitrogen is protonated. | More stable | researchgate.net |

Furthermore, the theoretical studies identified the transition state structures for the intramolecular proton transfer, providing insights into the kinetic barrier of the tautomerization process. researchgate.net The presence of the electron-withdrawing bromine atom at the 4-position in this compound could influence the acidity of the hydroxyl proton and the basicity of the ring nitrogen, thereby affecting the kinetics and thermodynamics of the tautomeric equilibrium.

Isomerization in the context of this compound would primarily relate to this tautomeric interconversion, as it represents the main structural isomers that are readily accessible under normal conditions.

Biological and Biomedical Research Applications Strictly in Vitro Investigations

In Vitro Enzyme Inhibition Studies

While direct experimental studies on the enzyme inhibitory activity of 4-bromo-6-hydroxypicolinic acid are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential for such applications. Picolinic acid and its derivatives are known to interact with various enzymes due to their chelating properties and ability to mimic biological substrates. The presence of a hydroxyl group and a bromine atom could further modulate these interactions.

For instance, analogous heterocyclic compounds containing a carboxyl and hydroxyl group have been investigated as inhibitors of metalloenzymes. The carboxylic acid and hydroxyl groups can coordinate with metal ions in the active site of enzymes, disrupting their catalytic function. Furthermore, the bromo substituent can enhance binding affinity through halogen bonding or by altering the electronic properties of the pyridine (B92270) ring, potentially leading to more potent or selective inhibition. The investigation of this compound against specific enzyme targets, such as matrix metalloproteinases or histone deacetylases, could be a valuable area for future research.

In Vitro Receptor Binding Assays

Currently, there is a lack of specific data from in vitro receptor binding assays for this compound. However, the molecule's structure suggests it could be a candidate for screening against various receptors. The pyridine ring is a common scaffold in many biologically active compounds that interact with a wide range of receptors. The substituents on the ring play a crucial role in determining the binding affinity and selectivity.

In Vitro Antimicrobial and Antifungal Activity Investigations (e.g., against bacterial or fungal strains in laboratory settings)

Although specific studies on the antimicrobial and antifungal properties of this compound are limited, the chemical class of substituted picolinic acids and related heterocyclic compounds has demonstrated notable activity against various pathogens in laboratory settings.

For example, cyclic hydroxamic acids, which share some structural similarities with the hydroxylated pyridine core of the target molecule, have shown significant antibacterial activity. In one study, certain cyclic hydroxamic acids exhibited mean minimal inhibitory concentrations (MICs) as low as 0.2 to 0.6 micrograms per milliliter against a range of bacteria, including Enterobacter aerogenes, Serratia marcescens, and Escherichia coli. nih.gov These compounds were also found to inhibit the growth of the fungus Candida albicans. nih.gov

Furthermore, the presence of a bromine atom can contribute to antimicrobial efficacy. For instance, the compound 3-bromopyruvate (B3434600) has demonstrated bactericidal activity against Helicobacter pylori strains, with MIC values ranging from 32 to 128 µg/mL. mdpi.com Quinoline (B57606) derivatives, which are structurally related to picolinic acids, have also been investigated for their combined corrosion inhibition and antimicrobial properties. biointerfaceresearch.com One study showed that a quinoline derivative had considerable inhibition efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Proteus vulgaris, Klebsiella pneumoniae, and Pseudomonas aeruginosa). biointerfaceresearch.com

These findings suggest that this compound could plausibly exhibit antimicrobial and antifungal properties. The combination of the chelating picolinic acid scaffold with a hydroxyl group and an electron-withdrawing bromine atom could disrupt essential microbial processes. Further in vitro testing against a panel of clinically relevant bacterial and fungal strains is warranted to determine its spectrum of activity and potency.

Table 1: Potential In Vitro Antimicrobial and Antifungal Activity

| Microorganism Type | Potential for Activity | Rationale based on Analogous Compounds |

| Gram-positive Bacteria | Possible | Quinoline derivatives show activity against S. aureus. biointerfaceresearch.com |

| Gram-negative Bacteria | Possible | Cyclic hydroxamic acids and quinoline derivatives show activity against various Gram-negative bacteria. nih.govbiointerfaceresearch.com |

| Fungi | Possible | Cyclic hydroxamic acids show activity against C. albicans. nih.gov |

Role as a Biochemical Probe for Target Identification

This compound possesses characteristics that could make it a useful biochemical probe for target identification in chemical biology. A biochemical probe is a small molecule used to study biological systems, often by selectively binding to a specific protein target. The utility of this compound as a probe would stem from its potential to be chemically modified to incorporate a reporter tag (like a fluorophore or biotin) or a reactive group for covalent labeling.

The pyridine scaffold provides a rigid framework, and the existing functional groups (carboxyl, hydroxyl, and bromo) offer handles for chemical modification without drastically altering the core structure that may be responsible for binding to a target. For example, the carboxylic acid could be converted to an amide to attach a linker connected to a tag.

The general workflow for using such a probe would involve synthesizing a derivative, introducing it to a cellular lysate or intact cells, and then using the tag to "pull down" the protein(s) it binds to. Subsequent analysis, typically by mass spectrometry, would identify these proteins. This approach is invaluable for elucidating the mechanism of action of a bioactive compound. While no studies have yet reported the use of this compound as a biochemical probe, its chemical tractability makes it a candidate for such applications in future research.

Conceptual Design of Prodrugs and Targeted Delivery Systems (non-clinical)

The development of prodrugs is a common strategy to improve the physicochemical and pharmacokinetic properties of a potential therapeutic agent. For this compound, several conceptual prodrug designs could be explored in a non-clinical context.

One approach could involve masking the polar carboxylic acid and hydroxyl groups to enhance membrane permeability. Esterification of the carboxylic acid or etherification of the hydroxyl group with a lipophilic moiety could increase its ability to cross cell membranes. These masking groups would ideally be cleaved by intracellular enzymes, such as esterases or etherases, to release the active parent compound.

Another innovative strategy could be to design a prodrug that is activated by specific conditions found in a disease state, such as the high levels of reactive oxygen species (ROS) in tumors. For example, a boronic acid group could be attached to the hydroxyl or carboxyl group of this compound. nih.gov In the presence of hydrogen peroxide, a common ROS, the boronic acid would be cleaved, releasing the active drug at the target site. nih.gov This approach could potentially reduce off-target effects.

These conceptual designs are based on established prodrug strategies and would require extensive in vitro evaluation to assess their stability, release kinetics, and biological activity.

Table 2: Conceptual Prodrug Strategies for this compound

| Prodrug Strategy | Targeted Functional Group | Activation Mechanism | Potential Advantage |

| Esterification | Carboxylic acid | Intracellular esterases | Enhanced membrane permeability |

| Etherification | Hydroxyl group | Intracellular etherases | Enhanced membrane permeability |

| Boronic acid linkage | Hydroxyl or Carboxylic acid | Reactive Oxygen Species (ROS) | Targeted release in disease states |

Corrosion Inhibition Research (in vitro studies)

The chemical structure of this compound makes it a compelling candidate for investigation as a corrosion inhibitor, particularly for metals like steel in acidic environments. The effectiveness of organic corrosion inhibitors often relies on their ability to adsorb onto the metal surface, forming a protective barrier.

Picolinic acid derivatives, and more broadly, nitrogen-containing heterocyclic compounds, are well-known corrosion inhibitors. researchgate.net The nitrogen atom in the pyridine ring, with its lone pair of electrons, can coordinate with the vacant d-orbitals of iron atoms on the steel surface. The presence of the carboxylic acid and hydroxyl groups can provide additional sites for adsorption through the oxygen atoms. The aromatic pyridine ring can also contribute to the adsorption process through π-electron interactions with the metal surface.

The bromine atom can further enhance the corrosion inhibition efficiency. Its electron-withdrawing nature can influence the electron density of the pyridine ring, potentially strengthening the adsorption process. Studies on similar compounds, such as quinoline derivatives, have shown that the presence of heteroatoms (N, O) and substituent groups leads to effective corrosion inhibition. biointerfaceresearch.commdpi.com For example, a study on a quinoline derivative demonstrated high inhibition efficiency for mild steel in hydrochloric acid. biointerfaceresearch.com

In vitro corrosion inhibition studies would typically involve weight loss measurements and electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy. These methods would allow for the determination of the inhibition efficiency, the mechanism of inhibition (i.e., whether it primarily affects the anodic or cathodic reaction), and the nature of the adsorption on the metal surface.

Table 3: Potential Corrosion Inhibition Mechanisms

| Structural Feature | Mechanism of Interaction with Metal Surface |

| Pyridine Nitrogen | Coordination with metal d-orbitals |

| Carboxylic Acid Oxygen | Adsorption onto metal surface |

| Hydroxyl Oxygen | Adsorption onto metal surface |

| Aromatic Ring | π-electron interactions |

| Bromine Atom | Enhanced adsorption through electronic effects |

Future Directions and Emerging Research Avenues for 4 Bromo 6 Hydroxypicolinic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Development of Novel Catalytic Systems for Highly Selective Transformations

The precise functionalization of the pyridine (B92270) ring is a persistent challenge in organic synthesis due to its inherent electronic properties. researchgate.net Future research will heavily rely on the development of novel catalytic systems to achieve highly selective transformations of 4-bromo-6-hydroxypicolinic acid, enabling the creation of a diverse range of derivatives.

One promising area is the design of new phosphine (B1218219) reagents that can facilitate selective halogenation at specific positions on the pyridine ring, which is crucial for late-stage functionalization of complex molecules. nih.govacs.org Another innovative approach involves using picolinic acid itself, or its derivatives, as a sustainable hydrogen bond donor (HBD) catalyst. For instance, 2-picolinic acid has been successfully used with a halide co-catalyst for the cycloaddition of CO2 to epoxides, demonstrating its potential in green chemistry applications. rsc.org

Furthermore, heterogeneous catalysts, such as metal-organic frameworks (MOFs), are being developed for the synthesis of picolinate (B1231196) derivatives. researchgate.net These catalysts offer high yields, short reaction times, and the significant advantage of being easily separated and reused, which is critical for industrial applications. researchgate.net For modifying the substituents, new methods for C-2 functionalization of pyridine N-oxides are emerging. These reactions can proceed under metal- and solvent-free conditions, for example through ball milling, offering a more sustainable and atom-economical route to alkynylated pyridines. acs.orgacs.org Additionally, ligands derived from 6-hydroxypicolinic acid have been shown to be effective in copper-catalyzed coupling reactions, demonstrating the role of the core structure in facilitating the synthesis of complex heteroaryl systems. acs.org

Exploration of Untapped Applications in Niche Chemical and Material Science Fields

The unique structure of this compound, featuring a halogen, a hydroxyl group, and a carboxylic acid on a pyridine ring, makes it a versatile building block for a variety of niche applications in chemical and material sciences.

The picolinic acid framework is widely utilized in the creation of ligands for metal ion complexation. nih.gov This property opens doors for applications in advanced medical imaging, such as the development of new MRI contrast agents, and in radiopharmaceuticals for therapy. nih.gov The ability to form stable complexes with a range of metal ions is a key structural feature. nih.gov The pyridine motif itself is a cornerstone in the architecture of ligands for transition metals, specialized catalysts, and a wide array of organic materials with diverse functionalities. researchgate.net

In the realm of materials science, derivatives of picolinic acid could be explored for use in organic optoelectronics. There is a significant research focus on developing new materials for organic light-emitting diodes (OLEDs), and functionalized heterocyclic compounds are promising candidates. rsc.org The challenges in this field, such as designing materials with specific properties like circularly polarized phosphorescence, represent an opportunity for novel molecules derived from this compound. rsc.org Furthermore, picolinic acid derivatives have been patented for their role as inhibitors of transient receptor potential C6 (TRPC6) ion channels, suggesting potential therapeutic applications in a variety of diseases. nih.gov

Challenges and Opportunities in the Scalable and Sustainable Production of Advanced Picolinic Acid Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges and opportunities for advanced derivatives of this compound. Key considerations include cost-effectiveness, safety, environmental impact, and efficiency.

Challenges: The functionalization of pyridines is often difficult due to the electron-deficient nature of the ring, which can necessitate harsh reaction conditions or complex multi-step syntheses that are not ideal for industrial scale-up. researchgate.net The synthesis of specific regioisomers of substituted pyridines can be particularly challenging, often leading to mixtures of products that require costly and difficult separation. acs.orgacs.org Traditional methods for transformations like halogenation or coupling often rely on expensive or toxic reagents and catalysts, posing both economic and environmental hurdles. acs.orgnih.gov

Opportunities: A major opportunity lies in the rational design of chemical processes and reactors to improve efficiency. researchgate.net This includes developing continuous flow processes, which can offer better control over reaction parameters, improved safety, and higher yields compared to batch processing. researchgate.net The development of cost-effective and scalable routes, as has been demonstrated for other halogenated heterocyclic building blocks, is a key goal. thieme-connect.de

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-6-hydroxypicolinic acid, and how can purity be validated?

Methodological Answer: Synthesis typically involves bromination of hydroxypicolinic acid derivatives. A common approach is halogenation under controlled conditions (e.g., using PBr₃ or N-bromosuccinimide in anhydrous solvents). Post-synthesis, purity can be validated via:

- High-Performance Liquid Chromatography (HPLC) to assess retention time consistency.

- Melting Point Analysis (compare to literature values; note that decomposition temperatures may complicate measurements, as seen in structurally similar brominated pyridines ).

- Spectroscopic Techniques : ¹H/¹³C NMR to confirm substitution patterns, and FT-IR to verify hydroxyl and carboxylate functional groups. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. How can researchers distinguish this compound from positional isomers (e.g., 5-Bromo-3-hydroxypicolinic acid) during characterization?

Methodological Answer: Positional isomers require rigorous analytical differentiation:

- X-ray Crystallography : Resolve unambiguous structural details (e.g., using SHELXL for refinement ).

- 2D NMR Techniques (COSY, HSQC, HMBC): Map coupling constants and long-range correlations to identify bromine and hydroxyl group positions.

- Mass Spectrometry (HRMS) : Exact mass measurements differentiate isomers with identical empirical formulas.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve electron density ambiguities caused by heavy atoms?